2-Bromo-6-chloro-4-hydroxybenzaldehyde
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Overview
Description
“2-Bromo-6-chloro-4-hydroxybenzaldehyde” is a chemical compound with the CAS Number: 1629141-16-7 . It has a molecular weight of 235.46 . This compound is a type of substituted salicylaldehyde .
Synthesis Analysis
The synthesis of similar compounds, such as 4-bromobenzaldehyde, involves a two-step process starting from 4-bromotoluene . In the first step, two bromine atoms are added to the methyl group of 4-bromotoluene by free radical bromination to form 4-bromobenzal bromide . In the second step, the dibrominated methyl group is hydrolyzed with calcium carbonate, then steam distilled to collect 4-bromobenzaldehyde .
Molecular Structure Analysis
The InChI code for “2-Bromo-6-chloro-4-hydroxybenzaldehyde” is 1S/C7H4BrClO2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-3,11H
. This indicates the molecular structure of the compound.
Chemical Reactions Analysis
The bromoaryl group of similar compounds like 4-bromobenzaldehyde may be coupled with trimethylsilylacetylene in a Sonogashira coupling to form 4-((trimethylsilyl)ethynyl)benzaldehyde, followed by removal of the trimethylsilyl group with base to form 4-ethynylbenzaldehyde .
Physical And Chemical Properties Analysis
It is typically stored in an inert atmosphere at 2-8°C . The physical form of this compound is solid .
Scientific Research Applications
Spectroscopic Analysis
The compound has been used in experimental and theoretical spectral investigation and conformational analysis . This involves the use of infrared (IR) spectroscopy and density functional theory (DFT) to study the compound’s structure and interactions .
Solvent Effect Studies
The compound has been used to study the solvent effect on carbonyl stretching vibration . This research helps in understanding how different solvents can influence the IR spectra of the compounds .
Pharmaceutical Chemistry
Benzaldehyde derivatives, such as 2-Bromo-6-chloro-4-hydroxybenzaldehyde, are commonly employed in the field of pharmaceutical chemistry . They can be designed to increase the oxygen affinity of human hemoglobin and to inhibit sickle erythrocytes .
Production of Flavoring Agents
Benzaldehyde derivatives are used in the production of flavoring agents . These compounds contribute to the aroma and taste of various food products.
Production of Agrochemicals
2-Bromo-6-chloro-4-hydroxybenzaldehyde can be used as an important raw material and intermediate in the production of agrochemicals . These chemicals are used in agriculture to protect crops from pests and diseases.
Production of Dyes
The compound is used in the production of dyes . These dyes can be used in various industries, including textiles and printing.
Ligands in Metal Coordination Chemistry
Benzaldehyde derivatives can serve as ligands in metal coordination chemistry . They can bind to metal ions to form coordination compounds, which have applications in catalysis, materials science, and medicine.
Synthesis of γ-Secretase Modulators
4-Bromo-2-hydroxybenzaldehyde, a similar compound, is used in the synthesis of γ-secretase modulators . These modulators can regulate the activity of γ-secretase, an enzyme involved in the development of Alzheimer’s disease .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
2-Bromo-6-chloro-4-hydroxybenzaldehyde is a versatile organic building block. Its structure contains bromine, aldehyde, and phenolic hydroxyl groups, all of which can be enhanced or replaced by other functional groups . .
Mode of Action
Based on its structural similarity to other benzylic compounds, it may undergo reactions at the benzylic position . For instance, secondary and tertiary benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Given its structural features, it could potentially be involved in various organic synthesis processes and pharmaceutical research and development processes .
Result of Action
It is primarily used as an intermediate in the synthesis of physiologically active compounds in medicine or pesticides . Therefore, its effects would largely depend on the specific compounds it is used to synthesize.
properties
IUPAC Name |
2-bromo-6-chloro-4-hydroxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-3,11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKICZQMPQYKOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C=O)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-chloro-4-hydroxybenzaldehyde |
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